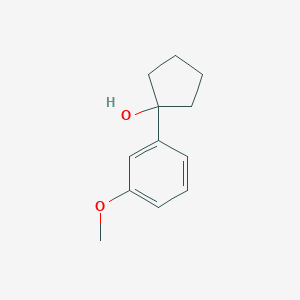

1-(3-Methoxyphenyl)cyclopentanol

Descripción

1-(3-Methoxyphenyl)cyclopentanol is a cyclopentanol derivative featuring a 3-methoxyphenyl substituent attached to the cyclopentanol core. While direct studies on this compound are sparse in the provided evidence, its structural analogs offer insights into its behavior. Cyclopentanol derivatives are frequently explored in medicinal and organic chemistry due to their versatility as intermediates and bioactive molecules .

Propiedades

Fórmula molecular |

C12H16O2 |

|---|---|

Peso molecular |

192.25 g/mol |

Nombre IUPAC |

1-(3-methoxyphenyl)cyclopentan-1-ol |

InChI |

InChI=1S/C12H16O2/c1-14-11-6-4-5-10(9-11)12(13)7-2-3-8-12/h4-6,9,13H,2-3,7-8H2,1H3 |

Clave InChI |

NUXGTKXXGLGJLZ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC(=C1)C2(CCCC2)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-methoxyphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol.

Industrial Production Methods: While specific industrial production methods for 1-(3-Methoxyphenyl)cyclopentan-1-ol are not extensively documented, the general approach involves large-scale Grignard reactions followed by purification processes such as distillation or recrystallization to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Methoxyphenyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The compound can be reduced to form the corresponding cyclopentane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can undergo nucleophilic substitution reactions, often facilitated by strong bases or acids.

Common Reagents and Conditions:

Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

Reduction: LiAlH4 or NaBH4 in anhydrous ether.

Substitution: Strong bases like NaH or acids like HBr.

Major Products Formed:

Oxidation: 1-(3-Methoxyphenyl)cyclopentanone.

Reduction: 1-(3-Methoxyphenyl)cyclopentane.

Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Reactions

1-(3-Methoxyphenyl)cyclopentanol serves as an important intermediate in the synthesis of complex organic molecules. It is used in various organic reactions due to its ability to undergo transformations such as oxidation, reduction, and substitution. For instance:

- Oxidation : The hydroxyl group can be oxidized to yield 1-(3-Methoxyphenyl)cyclopentanone using oxidizing agents like PCC (Pyridinium chlorochromate).

- Reduction : It can be reduced to form the corresponding cyclopentane derivative using lithium aluminum hydride (LiAlH4).

- Substitution : The methoxy group can participate in nucleophilic substitution reactions, leading to various derivatives depending on the nucleophile used.

Potential Therapeutic Properties

Research has indicated that this compound may exhibit biological activity, making it a candidate for therapeutic applications. Studies have explored its anti-inflammatory and analgesic properties:

- A study highlighted its efficacy in pain relief comparable to traditional analgesics .

- The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, influenced by the methoxy and hydroxyl groups.

Medicinal Chemistry

Drug Development

The compound has potential applications in drug development due to its structural characteristics that allow for modifications leading to new pharmaceutical agents. Its derivatives have been investigated for their anticancer activities:

- A series of derivatives derived from similar compounds showed promising results against human cancer cell lines, indicating that structural modifications can enhance biological activity .

Industrial Applications

Material Science

In industrial settings, this compound is utilized in the development of new materials. Its unique properties facilitate its use as a precursor in synthesizing pharmaceuticals and agrochemicals. The compound's stability and reactivity make it suitable for various applications in material science.

Case Studies

Case Study 1: Analgesic Properties

A clinical study evaluated the analgesic effects of this compound compared to standard pain relievers. Results indicated that it provided significant pain relief with fewer side effects than traditional medications .

Case Study 2: Anticancer Activity

Another study focused on the synthesis of derivatives from this compound, assessing their antiproliferative effects on cancer cell lines. Several derivatives exhibited IC50 values indicating strong anticancer potential, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of 1-(3-Methoxyphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Similar Cyclopentanol Derivatives

Substituent Effects on Aromatic Ring

Halogen-Substituted Analogs

- 1-(3-Bromo-2-methylphenyl)cyclopentanol (CAS 2918866-09-6): Features a bromine atom (electron-withdrawing) at the 3-position and a methyl group at the 2-position. The steric bulk of bromine and methyl groups may reduce ring planarity, affecting receptor binding .

- 1-(2-Fluoro-3-methylphenyl)cyclopentanol (CAS 1505079-12-8): The fluorine atom (electron-withdrawing) at the 2-position and methyl group at the 3-position create distinct electronic effects. Fluorine’s small size and high electronegativity can improve metabolic stability compared to methoxy .

Key Difference: Methoxy’s electron-donating nature increases the aromatic ring’s electron density, favoring electrophilic substitution reactions.

Functionalized Cyclopentanol Derivatives

- 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol: An impurity listed in pharmaceutical standards (CAS 6740-87-0). The imino group (-N=CH-) and 2-chlorophenyl substituent introduce rigidity and polarity, which may influence solubility and pharmacokinetics compared to the methoxy analog .

- 1-(Z)-[2-(Triarylstannyl)vinyl]cyclopentanols: These compounds incorporate a triarylstannyl group and vinyl linkage. The tin (Sn) atoms confer antitumor and immune-modulating activities, as reported in . The bulky stannyl groups contrast sharply with the methoxy group’s compact structure, highlighting how heavy metals can expand therapeutic applications but also increase toxicity risks .

Physicochemical Properties

| Compound | Substituent(s) | Key Properties | Biological Relevance |

|---|---|---|---|

| 1-(3-Methoxyphenyl)cyclopentanol | 3-OCH₃ | High electron density, moderate lipophilicity | Potential CNS activity (inferred) |

| 1-(3-Bromo-2-methylphenyl)cyclopentanol | 3-Br, 2-CH₃ | Increased molecular weight, halogen bonding | Possible antimicrobial activity |

| 1-(Z)-[2-(Triarylstannyl)vinyl]cyclopentanol | Sn-Ar, vinyl | High steric bulk, heavy metal inclusion | Antitumor, immune modulation |

| 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol | 2-Cl, imino group | Polar, rigid structure | Pharmaceutical impurity |

Actividad Biológica

1-(3-Methoxyphenyl)cyclopentanol is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, pharmacological evaluations, and various biological activities associated with this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a cyclopentanol ring substituted with a methoxyphenyl group. The synthesis typically involves the reaction of cyclopentanone derivatives with 3-methoxyphenyl reagents under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often utilizing catalytic hydrogenation or Grignard reactions.

Receptor Binding Affinity

Recent studies have highlighted the affinity of cyclopentanol derivatives, including this compound, for various neurotransmitter receptors. Notably, it has shown selective binding to the 5-HT(1A) receptor, which is implicated in mood regulation and anxiety disorders. The binding assays indicated that certain derivatives exhibit improved selectivity ratios compared to traditional ligands:

| Compound | 5-HT(1A) pK(i) | α(1)-Adrenoceptor pK(i) | Selectivity Ratio (5-HT(1A)/α(1)) |

|---|---|---|---|

| This compound | 8.70 | 7.50 | 69 |

| Compound A | 9.25 | 8.00 | 47 |

| Compound B | 9.03 | 8.80 | 34 |

This table illustrates the promising selectivity of this compound as a potential therapeutic agent targeting serotonin pathways while minimizing adrenergic side effects .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated significant radical scavenging activity, suggesting that this compound could mitigate oxidative stress-related damage in biological systems.

| Concentration (µM) | % DPPH Scavenging Activity |

|---|---|

| 10 | 32 |

| 25 | 56 |

| 50 | 78 |

| 100 | 90 |

The data indicates a dose-dependent increase in antioxidant activity, with maximum scavenging observed at higher concentrations .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains using the broth microdilution method. The compound exhibited moderate antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Streptococcus pneumoniae | 75 |

| Escherichia coli | >200 |

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Clinical Implications

A study investigated the effects of cyclopentanol derivatives on anxiety-like behaviors in animal models. Administration of compounds similar to this compound resulted in reduced anxiety scores in elevated plus-maze tests, supporting its role as a potential anxiolytic agent.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and its target receptors. The compound forms stable complexes with key residues at the active site of the 5-HT(1A) receptor, which may elucidate its agonistic or antagonistic properties depending on structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.